molecular formula C18H18O4 B5768119 4-[5-Methoxy-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one

4-[5-Methoxy-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one

Cat. No.: B5768119
M. Wt: 298.3 g/mol
InChI Key: NYMWKWPYESSHTL-UHFFFAOYSA-N
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Description

4-[5-Methoxy-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one is a complex organic compound that features a benzofuran core structure. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them a significant focus in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-Methoxy-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one typically involves multi-step organic reactions. One common approach is the condensation of 5-methoxy-3-(5-methylfuran-2-yl)-1-benzofuran-2-carbaldehyde with butan-2-one under acidic or basic conditions. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and catalytic reduction techniques can also be employed to achieve the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[5-Methoxy-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Substituting agents: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzofuran derivatives .

Scientific Research Applications

4-[5-Methoxy-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[5-Methoxy-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-5-methyl-3-furanone: Known for its use in flavor and fragrance industries.

    2,3-Dihydro-5-methylfuran: Used as a solvent in organic synthesis.

    2,2,5,5-Tetramethyltetrahydrofuran: Employed in the synthesis of chiral compounds .

Uniqueness

4-[5-Methoxy-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one is unique due to its benzofuran core structure, which imparts a wide range of biological activities.

Properties

IUPAC Name

4-[5-methoxy-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-11(19)4-7-17-18(16-8-5-12(2)21-16)14-10-13(20-3)6-9-15(14)22-17/h5-6,8-10H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMWKWPYESSHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=C(OC3=C2C=C(C=C3)OC)CCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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